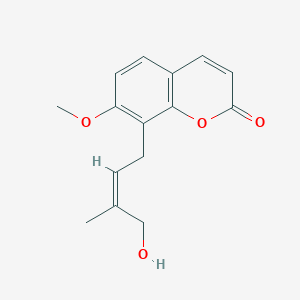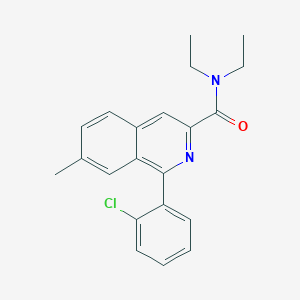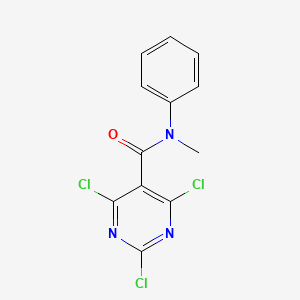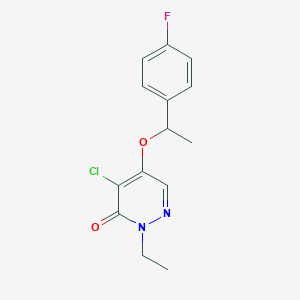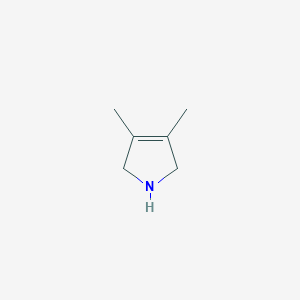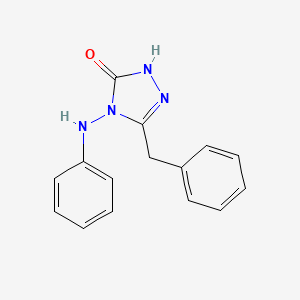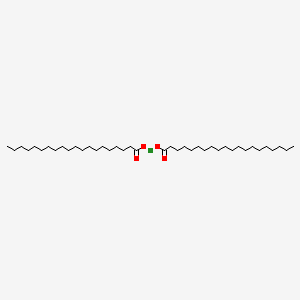![molecular formula C17H18N2O2S B15215841 N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide CAS No. 668419-61-2](/img/structure/B15215841.png)
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide is a compound that features an indole moiety linked to a benzenesulfonamide group. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The benzenesulfonamide group is known for its role in pharmaceuticals, particularly as a functional group in sulfa drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide typically involves the reaction of 1-(1H-indol-3-yl)propan-2-amine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Oxindole derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitro-substituted indole derivatives
Applications De Recherche Scientifique
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzenesulfonamide group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(1H-indol-3-yl)propan-2-yl]carbamate
- 1-(1H-indol-3-yl)propan-2-yl-methyl-prop-2-ynylazanium, bromide
- B-Methyl-6-chloromelatonin
Uniqueness
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide is unique due to its combination of the indole and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
668419-61-2 |
|---|---|
Formule moléculaire |
C17H18N2O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O2S/c1-13(19-22(20,21)15-7-3-2-4-8-15)11-14-12-18-17-10-6-5-9-16(14)17/h2-10,12-13,18-19H,11H2,1H3 |
Clé InChI |
QSGUHKRLWJUOTK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



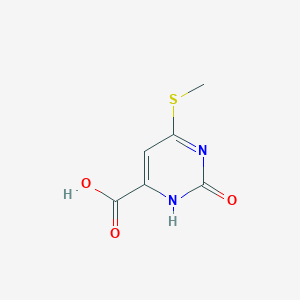
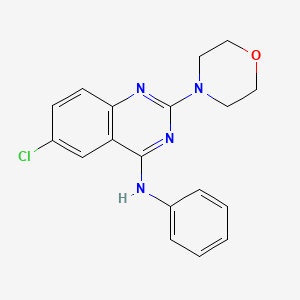
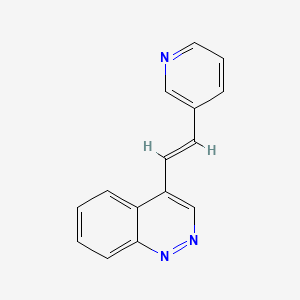

![(3R,4R)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol](/img/structure/B15215796.png)
